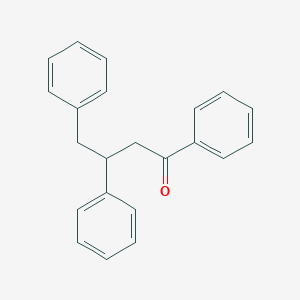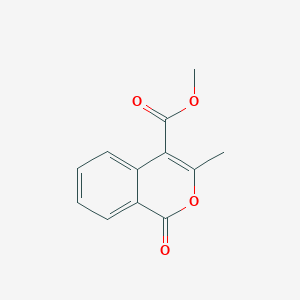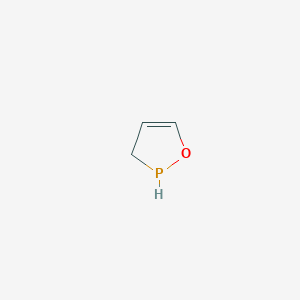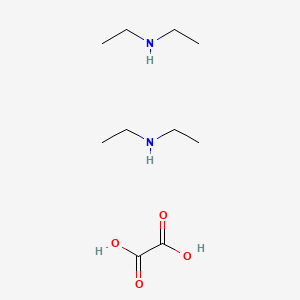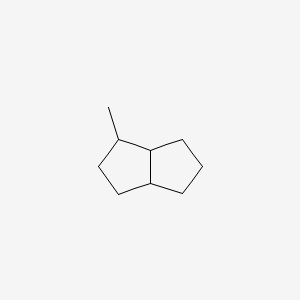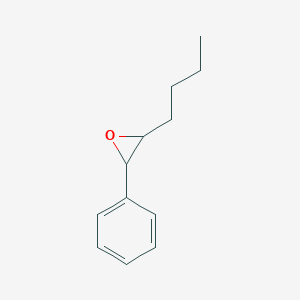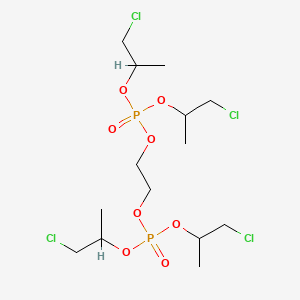
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phoshate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) is a chemical compound with the molecular formula C14H28Cl4O8P2. It contains 56 atoms in total, including 28 hydrogen atoms, 14 carbon atoms, 8 oxygen atoms, 2 phosphorus atoms, and 4 chlorine atoms . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) involves several steps. One common method includes the reaction of phosphorus oxychloride with 1-chloroisopropanol under controlled conditions. The reaction typically requires a catalyst and is carried out in a reaction kettle. The mixture is stirred at a specific temperature, and the generated hydrogen chloride gas is removed. The product is then purified through processes such as washing, filtration, and distillation .
Análisis De Reacciones Químicas
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use
Propiedades
Número CAS |
34621-99-3 |
|---|---|
Fórmula molecular |
C14H28Cl4O8P2 |
Peso molecular |
528.1 g/mol |
Nombre IUPAC |
2-[bis(1-chloropropan-2-yloxy)phosphoryloxy]ethyl bis(1-chloropropan-2-yl) phosphate |
InChI |
InChI=1S/C14H28Cl4O8P2/c1-11(7-15)23-27(19,24-12(2)8-16)21-5-6-22-28(20,25-13(3)9-17)26-14(4)10-18/h11-14H,5-10H2,1-4H3 |
Clave InChI |
BUMSXEVUCFMUJR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)OP(=O)(OCCOP(=O)(OC(C)CCl)OC(C)CCl)OC(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


